molecular formula C17H23F3N2O3 B12610987 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12610987
M. Wt: 360.4 g/mol
InChI Key: XRBJIDGEWJSIMX-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring with a carboxylic acid tert-butyl ester group. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(Trifluoromethoxy)benzyl bromide with piperazine in the presence of a base to form the intermediate 3-(3-Trifluoromethoxy-benzyl)piperazine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperazine ring may also play a role in the compound’s overall pharmacological profile by interacting with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)benzyl bromide
  • 4-(Trifluoromethyl)benzaldehyde
  • Phenylethylamide derivatives

Uniqueness

Compared to similar compounds, 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of functional groups. The presence of both the trifluoromethoxy group and the piperazine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H23F3N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 3-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-7-21-13(11-22)9-12-5-4-6-14(10-12)24-17(18,19)20/h4-6,10,13,21H,7-9,11H2,1-3H3

InChI Key

XRBJIDGEWJSIMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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